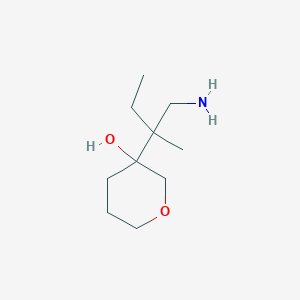
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is used primarily for research purposes and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-aminobutane with an oxirane derivative under acidic or basic conditions to form the desired oxan-3-ol structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: Reduction reactions can convert the oxan-3-ol to oxan-3-amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Oxan-3-one derivatives.
Reduction: Oxan-3-amine derivatives.
Substitution: Various substituted oxan-3-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxan-3-ol structure can participate in various chemical reactions. These interactions can affect cellular pathways and biochemical processes, although detailed mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar in structure but lacks the oxan ring.
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: Similar but with a different alkyl chain length.
Uniqueness
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is unique due to its specific oxan-3-ol structure combined with the amino group, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
3-(1-amino-2-methylbutan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2,7-11)10(12)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3 |
Clé InChI |
DRLPGSZJSJGGCG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CN)C1(CCCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


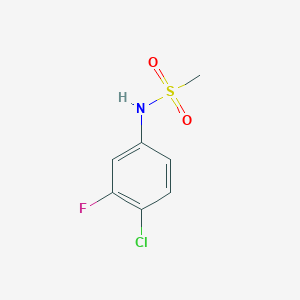
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
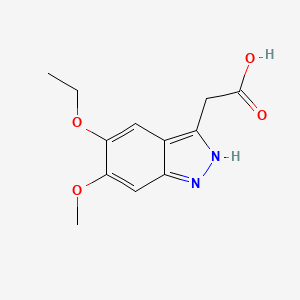
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)

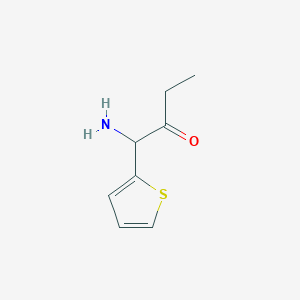

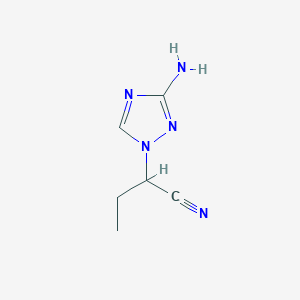
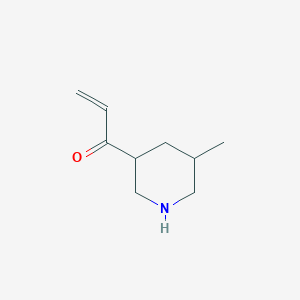

![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
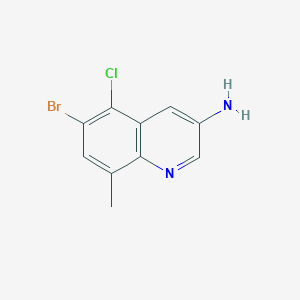
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
